molecular formula C7H7N3O2S B3029343 7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one CAS No. 626226-54-8

7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No. B3029343
CAS RN: 626226-54-8
M. Wt: 197.22
InChI Key: VOVRAHNUMSFRIG-UHFFFAOYSA-N
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Description

7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one, also known as THPO, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. THPO is a thiazolopyridine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

HIV-Integrase Inhibition

7-Hydroxy[1,3]thiazolo[5,4-b]pyridin-5(4H)-ones, including variants like 7-hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one, have shown promising activity in inhibiting HIV integrase. This enzyme is crucial for HIV replication, making these compounds potential candidates for anti-HIV therapies. The synthesis of methyl 7-hydroxy[1,3]thiazolo[5,4-b]pyridin-5(4H)-one-6-carboxylates and carboxamides led to sub-micromolar enzyme inhibition of HIV integrase (Boros et al., 2006).

Anti-Inflammatory and Antioxidant Activities

Research indicates significant anti-inflammatory and antioxidant activities in derivatives of 7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one. For instance, the introduction of diversity at C5 and C6 positions in these compounds has been found to enhance their anti-inflammatory action, evaluated in vivo using the carrageenan-induced rat paw edema method. Additionally, their antioxidant activity was assessed in vitro, showing effective scavenging of DPPH radicals (Chaban et al., 2019).

Structural Modification and Supramolecular Aggregation

The structural modifications in thiazolo[3, 2-a]pyrimidines, including variants like this compound, lead to changes in their supramolecular aggregation. These changes significantly impact the conformational features and intermolecular interaction patterns of these compounds, which are controlled by various weak interactions like C-H…O, C-H…N, and π…π interactions. This study provides insights into how varying substituents can influence the packing features and potential applications of these compounds (Nagarajaiah & Begum, 2014).

Antiproliferative Activity and Molecular Docking

This compound derivatives have shown potent antiproliferative activity against various cancer cell lines. The molecular docking studies suggest that these compounds selectively bind in the colchicine binding site of the tubulin polymer, indicating their potential as cancer therapeutics. Their selectivity towards cancer cells over normal cells has been particularly noted (Nagaraju et al., 2020).

Synthesis and Biological Evaluation of Derivatives

Various derivatives of this compound have been synthesized and evaluated for biological activities like antimicrobial properties. These studies have contributed to understanding the structural requirements for biological activity and the potential application of these compounds in pharmaceuticals (Sayed et al., 2006).

properties

IUPAC Name

7-hydroxy-2-(methylamino)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-8-7-10-6-5(13-7)3(11)2-4(12)9-6/h2H,1H3,(H3,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVRAHNUMSFRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)C(=CC(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715760
Record name 7-Hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

626226-54-8
Record name 7-Hydroxy-2-(methylamino)[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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